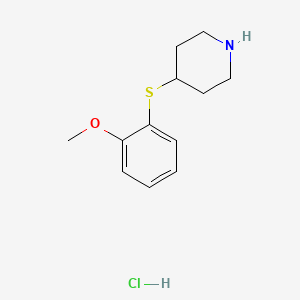

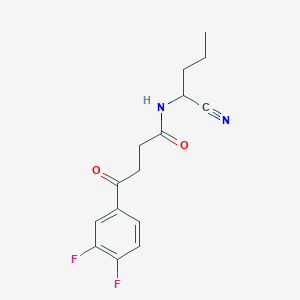

![molecular formula C21H19N5O2S2 B2720142 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1172556-20-5](/img/structure/B2720142.png)

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Heterocyclic Synthesis

Research on related heterocyclic compounds demonstrates their role in synthesizing diverse heterocyclic derivatives with potential pharmacological activities. These compounds serve as key intermediates in generating a variety of nitrogen-containing rings, indicating their utility in designing new medicinal agents with improved biological activities. For instance, thiophenylhydrazonoacetates have been utilized to synthesize pyrazole, isoxazole, and pyridine derivatives, showcasing the versatility of heterocyclic chemistry in drug discovery processes (Mohareb et al., 2004).

Molecular Docking and In Vitro Screening

Novel pyridine and fused pyridine derivatives prepared from structurally similar compounds have been subjected to in silico molecular docking screenings, revealing moderate to good binding energies on target proteins. Such studies highlight the compound's relevance in identifying and optimizing drug candidates against specific biological targets. The antimicrobial and antioxidant activities of these derivatives further underscore their potential in therapeutic applications (Flefel et al., 2018).

Antibacterial Agents Design

The design and synthesis of novel analogs with similar structural motifs have led to promising antibacterial agents, particularly against resistant strains like Staphylococcus aureus and Bacillus subtilis. These findings demonstrate the compound's significance in addressing the urgent need for new antibiotics to combat antibiotic resistance. The non-cytotoxic concentrations at which these compounds exhibit antibacterial activity also highlight their potential safety profile in therapeutic applications (Palkar et al., 2017).

Mechanism of Action

Target of Action

Benzothiazole-based compounds have been reported to exhibit anti-tubercular activity, suggesting that they may target mycobacterium tuberculosis .

Mode of Action

tuberculosis , suggesting that this compound may interact with its targets to disrupt essential biological processes in the bacteria.

Biochemical Pathways

Given the reported anti-tubercular activity of benzothiazole derivatives , it is plausible that this compound affects pathways crucial for the survival and replication of M. tuberculosis.

Result of Action

tuberculosis , suggesting that this compound may have similar effects.

Properties

IUPAC Name |

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-1-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2S2/c1-12(27)26-10-7-13-17(11-26)30-21(23-19(28)15-8-9-25(2)24-15)18(13)20-22-14-5-3-4-6-16(14)29-20/h3-6,8-9H,7,10-11H2,1-2H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZIDGZIEQQIHGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=NN(C=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

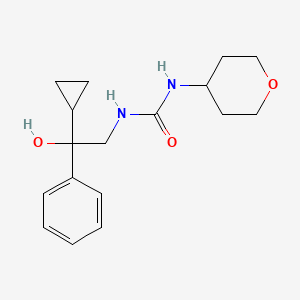

![8-(tert-butyl)-6-oxo-N-(pyridin-2-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2720063.png)

![3-({2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl}methyl)-1-benzofuran-2-carboxylic acid](/img/structure/B2720065.png)

![N-[1-(Oxan-4-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2720066.png)

![{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B2720067.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2720069.png)

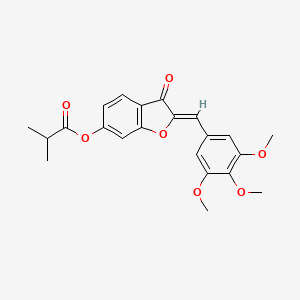

![2,7-dimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2720071.png)

![4,4-Difluoro-1-[2-(4-methoxyphenyl)-1,3-thiazole-5-carbonyl]pyrrolidine-2-carbonitrile](/img/structure/B2720076.png)

![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2720080.png)